tert-Butyl methyl(2-(thietan-3-ylamino)ethyl)carbamate
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Overview
Description
tert-Butyl methyl(2-(thietan-3-ylamino)ethyl)carbamate: is a chemical compound with the molecular formula C11H22N2O2S It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl methyl(2-(thietan-3-ylamino)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable amine derivative. One common method is the reaction of tert-butyl carbamate with 2-(thietan-3-ylamino)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl methyl(2-(thietan-3-ylamino)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted carbamates.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl methyl(2-(thietan-3-ylamino)ethyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may act as an enzyme inhibitor or receptor modulator, contributing to the treatment of various diseases .
Industry: In the industrial sector, the compound is used in the formulation of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of tert-Butyl methyl(2-(thietan-3-ylamino)ethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The thietan-3-ylamino moiety may contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
- tert-Butyl methyl(2-(methylamino)ethyl)carbamate
- tert-Butyl methyl(2-(quinuclidin-3-ylamino)ethyl)carbamate
- tert-Butyl ethyl ether
Comparison: tert-Butyl methyl(2-(thietan-3-ylamino)ethyl)carbamate is unique due to the presence of the thietan-3-ylamino group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications .
Properties
IUPAC Name |
tert-butyl N-methyl-N-[2-(thietan-3-ylamino)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2S/c1-11(2,3)15-10(14)13(4)6-5-12-9-7-16-8-9/h9,12H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDXSJPYMCDRIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCNC1CSC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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